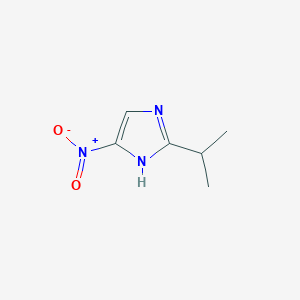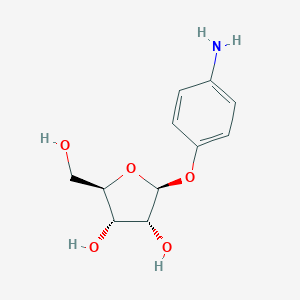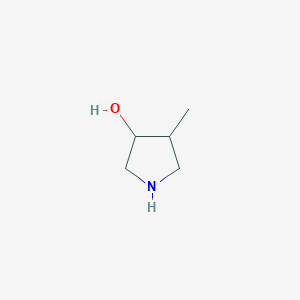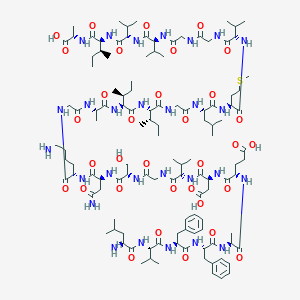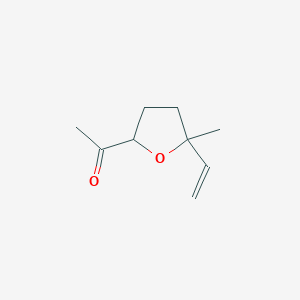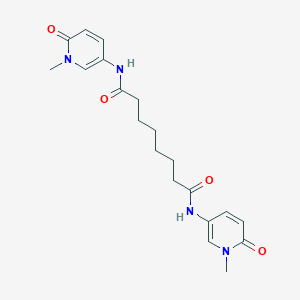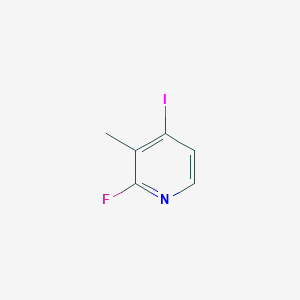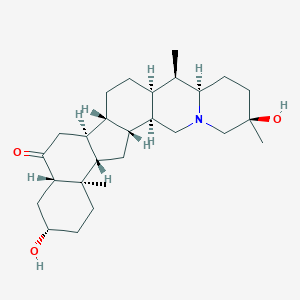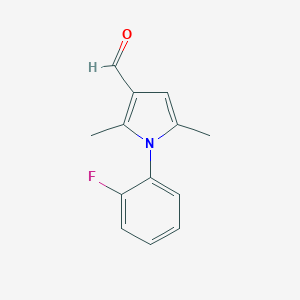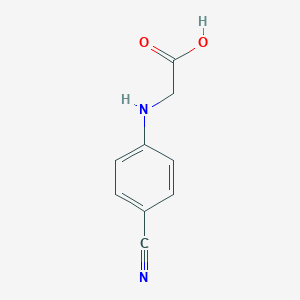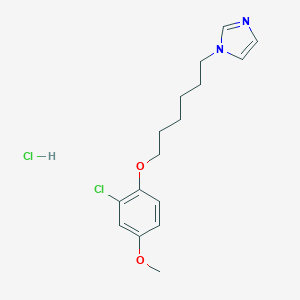
1-(6-(2-Chloro-4-methoxyphenoxy)hexyl)imidazole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-(2-Chloro-4-methoxyphenoxy)hexyl)imidazole hydrochloride, also known as C16, is a synthetic compound that has been found to have potential therapeutic applications in various diseases. This compound has been synthesized through a number of methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of 1-(6-(2-Chloro-4-methoxyphenoxy)hexyl)imidazole hydrochloride involves its ability to target multiple signaling pathways, including the PI3K/AKT/mTOR pathway, the NF-κB pathway, and the MAPK pathway. 1-(6-(2-Chloro-4-methoxyphenoxy)hexyl)imidazole hydrochloride has been found to inhibit the activation of these pathways, leading to the inhibition of cell growth, inflammation, and other pathological processes.
Effets Biochimiques Et Physiologiques
1-(6-(2-Chloro-4-methoxyphenoxy)hexyl)imidazole hydrochloride has been found to have a number of biochemical and physiological effects, including the inhibition of cell growth, the reduction of inflammation, and the improvement of cardiac function. 1-(6-(2-Chloro-4-methoxyphenoxy)hexyl)imidazole hydrochloride has also been found to have low toxicity and high selectivity for cancer cells, making it a promising candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(6-(2-Chloro-4-methoxyphenoxy)hexyl)imidazole hydrochloride in lab experiments include its high selectivity for cancer cells, its ability to target multiple signaling pathways, and its low toxicity. The limitations of using 1-(6-(2-Chloro-4-methoxyphenoxy)hexyl)imidazole hydrochloride in lab experiments include the need for further research to determine its optimal dosage and treatment duration, as well as its potential side effects.
Orientations Futures
For research on 1-(6-(2-Chloro-4-methoxyphenoxy)hexyl)imidazole hydrochloride include the exploration of its potential therapeutic applications in other diseases, such as autoimmune diseases and neurodegenerative diseases. Further research is also needed to determine the optimal dosage and treatment duration of 1-(6-(2-Chloro-4-methoxyphenoxy)hexyl)imidazole hydrochloride, as well as its potential side effects. Additionally, the development of new synthesis methods for 1-(6-(2-Chloro-4-methoxyphenoxy)hexyl)imidazole hydrochloride may also be explored to improve its efficiency and yield.
Conclusion
In conclusion, 1-(6-(2-Chloro-4-methoxyphenoxy)hexyl)imidazole hydrochloride, or 1-(6-(2-Chloro-4-methoxyphenoxy)hexyl)imidazole hydrochloride, is a synthetic compound that has shown potential therapeutic applications in various diseases. Its mechanism of action involves its ability to target multiple signaling pathways, leading to the inhibition of cell growth, inflammation, and other pathological processes. Although further research is needed to determine its optimal dosage and treatment duration, 1-(6-(2-Chloro-4-methoxyphenoxy)hexyl)imidazole hydrochloride has the potential to be a promising candidate for cancer therapy and other diseases.
Méthodes De Synthèse
1-(6-(2-Chloro-4-methoxyphenoxy)hexyl)imidazole hydrochloride has been synthesized through a number of methods, including the reaction of 1-(6-bromohexyl)imidazole with 2-chloro-4-methoxyphenol and the reaction of 1-(6-chlorohexyl)imidazole with 2-chloro-4-methoxyphenol. Both methods have been found to be effective in producing 1-(6-(2-Chloro-4-methoxyphenoxy)hexyl)imidazole hydrochloride with high yields and purity.
Applications De Recherche Scientifique
1-(6-(2-Chloro-4-methoxyphenoxy)hexyl)imidazole hydrochloride has been found to have potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. In cancer research, 1-(6-(2-Chloro-4-methoxyphenoxy)hexyl)imidazole hydrochloride has been shown to inhibit the growth and metastasis of cancer cells by targeting multiple signaling pathways. In inflammation research, 1-(6-(2-Chloro-4-methoxyphenoxy)hexyl)imidazole hydrochloride has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In cardiovascular disease research, 1-(6-(2-Chloro-4-methoxyphenoxy)hexyl)imidazole hydrochloride has been shown to improve cardiac function and reduce myocardial infarction size.
Propriétés
Numéro CAS |
148749-35-3 |
|---|---|
Nom du produit |
1-(6-(2-Chloro-4-methoxyphenoxy)hexyl)imidazole hydrochloride |
Formule moléculaire |
C16H22Cl2N2O2 |
Poids moléculaire |
345.3 g/mol |
Nom IUPAC |
1-[6-(2-chloro-4-methoxyphenoxy)hexyl]imidazole;hydrochloride |
InChI |
InChI=1S/C16H21ClN2O2.ClH/c1-20-14-6-7-16(15(17)12-14)21-11-5-3-2-4-9-19-10-8-18-13-19;/h6-8,10,12-13H,2-5,9,11H2,1H3;1H |
Clé InChI |
JBJHZUMHWKVPJK-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OCCCCCCN2C=CN=C2)Cl.Cl |
SMILES canonique |
COC1=CC(=C(C=C1)OCCCCCCN2C=CN=C2)Cl.Cl |
Autres numéros CAS |
148749-35-3 |
Synonymes |
1-(6-(2-chloro-4-methoxyphenoxy)hexyl)imidazole hydrochloride SCH 38057 SCH-38057 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



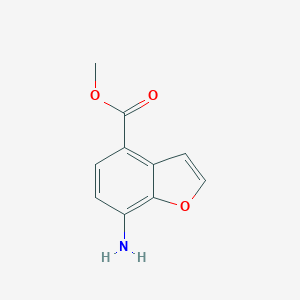
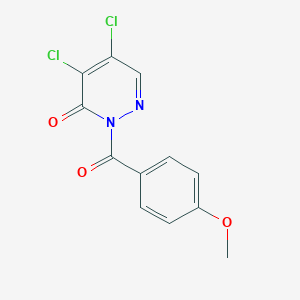
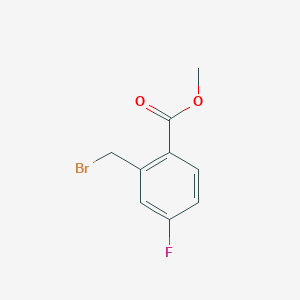
![Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate](/img/structure/B125546.png)
